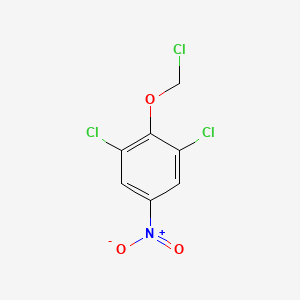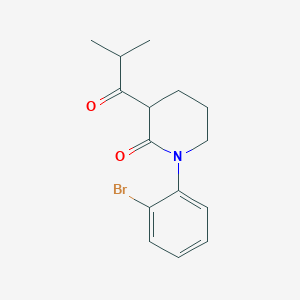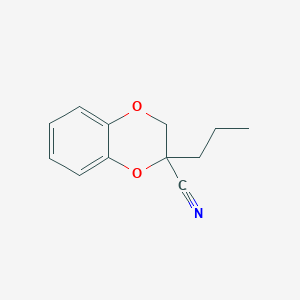
1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-propyl- is an organic compound with the molecular formula C11H11NO2. This compound belongs to the class of benzodioxins, which are characterized by a benzene ring fused with a dioxin ring. The presence of a nitrile group and a propyl substituent on the dioxin ring makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-propyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted catechol with a suitable nitrile compound in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Bases such as potassium carbonate or sodium hydroxide are frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-propyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-propyl- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects. Pathways involved include inhibition of specific enzymes and modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Lacks the nitrile and propyl groups, making it less reactive in certain chemical reactions.
2,3-Dihydro-1,4-benzodioxine-2-carbonitrile: Similar structure but without the propyl substituent.
Ethyl 1,4-benzodioxan-2-carboxylate: Contains an ester group instead of a nitrile group.
Uniqueness
1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-propyl- is unique due to the presence of both a nitrile and a propyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-propyl-2H-1,4-benzodioxine-3-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-2-7-12(8-13)9-14-10-5-3-4-6-11(10)15-12/h3-6H,2,7,9H2,1H3 |
InChI Key |
HGLGNWSEGSCQBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(COC2=CC=CC=C2O1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


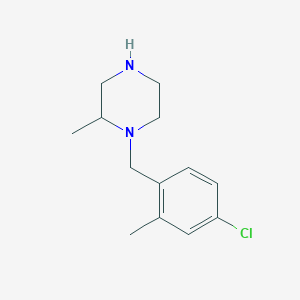
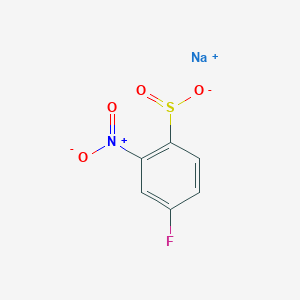
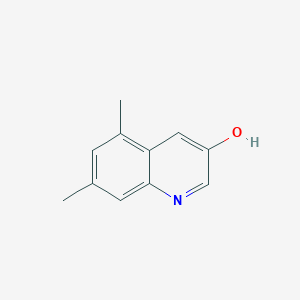
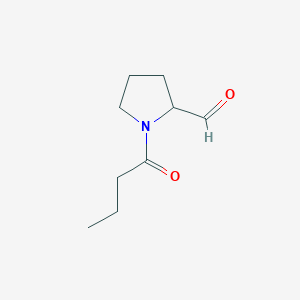
![[2-(Cyclopropylamino)ethyl]dimethylamine](/img/structure/B13166573.png)
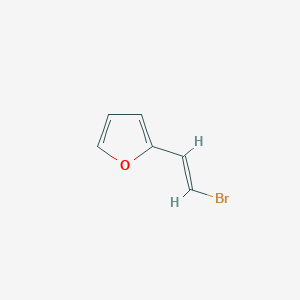
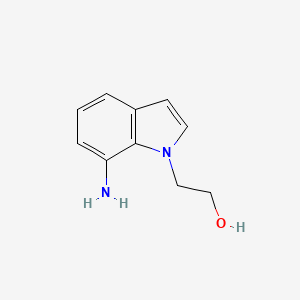


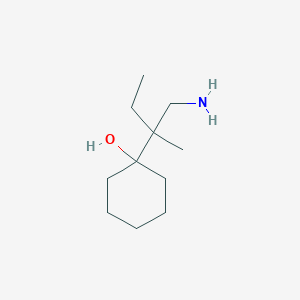
amino}acetic acid](/img/structure/B13166598.png)
